4-[(3-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-[(3-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with fluorinated phenyl and trifluoromethyl groups. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides under palladium catalysis . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in modifying the phenyl or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(3-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[(3-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The fluorinated groups enhance its binding affinity and specificity, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-(trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl group but differs in the core structure.
Indole derivatives: Known for their biological activities, these compounds also feature aromatic rings and can be compared in terms of their pharmacological profiles.
Uniqueness
The unique combination of the pyrrolidine ring with fluorinated substituents in 4-[(3-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid provides distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C13H13F4NO2 |
---|---|
Molecular Weight |
291.24 g/mol |
IUPAC Name |
4-[(3-fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H13F4NO2/c14-10-3-1-2-8(5-10)4-9-6-18-7-12(9,11(19)20)13(15,16)17/h1-3,5,9,18H,4,6-7H2,(H,19,20) |
InChI Key |
SFOBGGASKNLOIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)(C(=O)O)C(F)(F)F)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
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